2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is characterized by a cyclopropyl group attached to a dihydrocyclopenta[d]pyrimidine ring system, which includes a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable chloropyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but with an additional chlorine atom at the 4-position.
4-Chloro-2-(3-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Contains a chlorophenyl group instead of a cyclopropyl group.
Uniqueness
2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2/c11-10-12-8-3-1-2-7(8)9(13-10)6-4-5-6/h6H,1-5H2 |
InChI Key |
BUOFUDZPNKDPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2C3CC3)Cl |
Origin of Product |
United States |
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